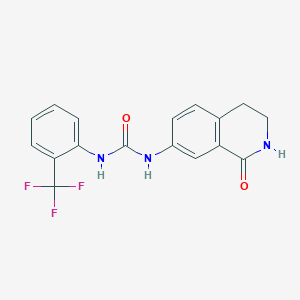

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.

Applications De Recherche Scientifique

Orexin Receptors and Sleep Modulation:

- Dugovic et al. (2009) investigated the role of orexin-1 (OX1R) and orexin-2 (OX2R) receptors in sleep-wake modulation, utilizing selective antagonists. They found that blockade of OX2R initiated and prolonged sleep, which is consistent with the deactivation of the histaminergic system. Simultaneous inhibition of OX1R attenuated the sleep-promoting effects mediated by selective OX2R blockade, potentially correlated with dopaminergic neurotransmission (Dugovic et al., 2009).

- Bonaventure et al. (2015) studied a selective OX1R antagonist, compound 56, which demonstrated target engagement and specific OX1R blockade. This compound prevented prolongation of sleep onset in a rat model of psychological stress without affecting sleep duration, suggesting OX1R antagonism as a novel therapeutic strategy for various psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Anion Receptor Chemistry:

- Amendola et al. (2006) explored the complexation and anion recognition properties of a urea derivative. They found that the receptor they studied could distinguish between different anions, suggesting applications in sensing or separation processes (Amendola et al., 2006).

Synthesis and Chemical Properties:

- Nowicki and Fabrycy (1976) discussed the synthesis of 1-aryl-3-hydroxyisoquinolines from methyl o-acylphenylacetates and urea. They also examined the biological activity of some synthesized compounds against various bacteria (Nowicki & Fabrycy, 1976).

- Lai et al. (2014) developed a green process for the synthesis of 1-(4-haloisoquinolin-1-yl)ureas. This process is notable for its efficiency and the variety of substituents it accommodates, highlighting its potential utility in synthetic chemistry (Lai et al., 2014).

Pharmaceutical Applications:

- Bolchi et al. (2013) described a racemization process for (S)-(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in preparing the urinary antispasmodic drug solifenacin. This process can be industrially useful for recycling the waste R enantiomer in large-scale production (Bolchi et al., 2013).

- Dhokale et al. (2019) synthesized and evaluated novel urea and thiourea analogues for antibacterial activity. They found that these compounds showed good yield and comparable antibacterial efficacy against S. aureus and E. coli (Dhokale et al., 2019).

Propriétés

IUPAC Name |

1-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2/c18-17(19,20)13-3-1-2-4-14(13)23-16(25)22-11-6-5-10-7-8-21-15(24)12(10)9-11/h1-6,9H,7-8H2,(H,21,24)(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCAWRROXMLLRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B2940106.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2940109.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2940111.png)

![3-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2940118.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2940122.png)

![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2940124.png)

![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2940128.png)